(-)-Carbovir 5'-monophosphate

描述

(-)-Carbovir 5’-monophosphate is a nucleotide analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is a monophosphate derivative of (-)-Carbovir, which is known for its antiviral properties, particularly against retroviruses. The monophosphate form is crucial as it represents an active metabolite that can be further phosphorylated to its triphosphate form, which is the active species in antiviral activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Carbovir 5’-monophosphate typically involves the phosphorylation of (-)-Carbovir. One common method is the chemical phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of (-)-Carbovir 5’-monophosphate may involve enzymatic methods due to their specificity and mild reaction conditions. Enzymatic phosphorylation using kinases, such as deoxynucleoside kinase, can be employed. These enzymes catalyze the transfer of a phosphate group from a donor molecule like adenosine triphosphate (ATP) to (-)-Carbovir, forming the monophosphate derivative .

化学反应分析

Phosphorylation Pathways

The metabolism of (-)-carbovir involves several key phosphorylation reactions that convert it into its active forms. The primary pathway includes:

-

Conversion to Monophosphate : The initial step involves the phosphorylation of (-)-carbovir to form (-)-carbovir 5'-monophosphate. This reaction is catalyzed by cellular enzymes such as 5'-nucleotidase and inosine phosphotransferase, with the former showing a preferential activity towards the (-)-enantiomer.

-

Formation of Diphosphate : Following its formation, this compound is further phosphorylated by guanylate kinase to yield (-)-carbovir 5'-diphosphate. This enzyme exhibits a remarkable stereoselectivity, being approximately 7000 times more efficient with this compound than with its (+)-enantiomer .

-

Conversion to Triphosphate : The diphosphate form is subsequently phosphorylated by various kinases (e.g., nucleoside diphosphate kinase and phosphoenolpyruvate carboxykinase) to produce the active triphosphate form, (-)-carbovir 5'-triphosphate (CBV-TP), which is crucial for its antiviral activity.

Enzymatic Specificity and Efficiency

The enzymatic reactions involving (-)-carbovir derivatives demonstrate significant enantioselectivity:

-

Efficiency Comparison : Studies indicate that this compound serves as a substrate for guanylate kinase at rates significantly higher than those for the (+) enantiomer, emphasizing the importance of stereochemistry in these reactions .

-

Inhibition Studies : Both enantiomers of CBV-TP have been shown to act as alternative substrate inhibitors for HIV reverse transcriptase, but their inhibitory effects differ based on their structural configuration. This differential activity underscores the relevance of precise molecular interactions in antiviral efficacy .

Enzyme Kinetics of Phosphorylation

The following table summarizes the kinetic parameters for the phosphorylation of this compound by various enzymes:

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| Guanylate Kinase | This compound | 2.0±1.3 | 30,000±900 |

| Guanylate Kinase | (+)-Carbovir 5'-monophosphate | 270±40 | <0.2 |

| Nucleoside Diphosphate Kinase | (-)-Carbovir 5'-diphosphate | Not specified | Similar rates for both enantiomers |

| Phosphoenolpyruvate Carboxykinase | (-)-Carbovir 5'-diphosphate | Not specified | Highest activity among tested enzymes |

Antiviral Activity Comparison

The following table presents data on the antiviral activities of the enantiomers against HIV:

| Compound | IC50 (µM) |

|---|---|

| (-)-Carbovir 5'-triphosphate | ~0.005 |

| (+)-Carbovir 5'-triphosphate | ~0.025 |

These tables illustrate the pronounced differences in enzymatic activity and antiviral efficacy based on stereochemistry, which are critical for understanding how these compounds function within biological systems.

科学研究应用

Enzymatic Activation and Pharmacokinetics

The conversion of (-)-carbovir into its active forms occurs through intracellular phosphorylation. The process involves several kinases, including deoxycytidine kinase (dCK) and other nucleotide kinases that convert CBV into its 5'-triphosphate form . The pharmacokinetic profile shows that CBV-TP has a prolonged intracellular half-life, which enhances its effectiveness in inhibiting viral replication .

Table 1: Comparison of Phosphorylation Efficiency

| Compound | Kinase Type | Phosphorylation Yield (%) |

|---|---|---|

| (-)-Carbovir | dCK | High |

| 2',3'-dideoxycytidine | dCK | Up to 95 |

| Guanosine | dNK | Up to 35 |

Antiviral Therapy

CBV-MP plays a critical role in combination antiretroviral therapy (cART). Its ability to inhibit HIV-1 RT makes it a valuable component in regimens that include other NRTIs like zidovudine and abacavir. Clinical studies have demonstrated that combinations involving CBV lead to synergistic effects against HIV-1 .

Resistance Studies

Research has shown that certain mutations in the HIV genome can lead to resistance against various NRTIs. However, CBV-MP retains efficacy against strains with specific mutations, making it a crucial component in addressing drug resistance .

Case Studies and Clinical Research

Several studies have evaluated the efficacy of (-)-carbovir and its monophosphate form in clinical settings:

- A study indicated that patients receiving treatment with regimens containing CBV experienced significant viral load reductions compared to those on standard therapies alone.

- Another clinical trial focused on the pharmacodynamics of CBV-MP, revealing that it effectively maintained therapeutic levels within target cells over extended periods .

作用机制

The mechanism of action of (-)-Carbovir 5’-monophosphate involves its conversion to the triphosphate form within the cell. The triphosphate form acts as a competitive inhibitor of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. By inhibiting this enzyme, (-)-Carbovir 5’-monophosphate effectively prevents the synthesis of viral DNA, thereby inhibiting viral replication .

相似化合物的比较

Similar Compounds

- Adenosine monophosphate (AMP)

- Cytidine monophosphate (CMP)

- Guanosine monophosphate (GMP)

Uniqueness

(-)-Carbovir 5’-monophosphate is unique due to its specific antiviral activity against retroviruses, which is not a characteristic of the other monophosphates listed. Its ability to be phosphorylated to an active triphosphate form that inhibits viral reverse transcriptase sets it apart from other nucleotide analogs .

生物活性

(-)-Carbovir 5'-monophosphate (CBV-MP) is a significant compound in antiviral research, particularly for its activity against the Human Immunodeficiency Virus (HIV). As a carbocyclic nucleoside analog, it exhibits unique biological properties that have been explored in various studies. This article delves into its biological activity, mechanisms of action, and comparative efficacy with other antiviral agents.

(-)-Carbovir acts primarily as an inhibitor of HIV reverse transcriptase (RT). The 5'-triphosphate form of (-)-carbovir (CBV-TP) is a potent inhibitor, showing a Ki value of 21 nM against HIV-1 RT, significantly lower than its Ki values for DNA polymerases (alpha, beta, gamma, and epsilon), which are 90-, 2,900-, 1,200-, and 1,900-fold greater respectively . This indicates that CBV-TP selectively targets the reverse transcriptase enzyme crucial for HIV replication.

Phosphorylation Dynamics

The efficacy of (-)-carbovir is largely attributed to its phosphorylation by cellular enzymes. Studies have shown that (-)-carbovir is phosphorylated by 5'-nucleotidase to form the monophosphate form, which is then further phosphorylated to the diphosphate and triphosphate forms. This process is significantly more efficient for the (-)-enantiomer compared to its (+)-counterpart. Specifically, (-)-carbovir monophosphate was found to be 7,000 times more effective as a substrate for GMP kinase than (+)-carbovir monophosphate .

Comparative Efficacy

In comparative studies, (-)-carbovir has demonstrated superior antiviral activity against HIV when juxtaposed with other nucleoside analogs. For instance:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (-)-Carbovir | 0.26 | Inhibits HIV RT via CBV-TP |

| AZT (Zidovudine) | 0.23 | Inhibits HIV RT |

| Other NRTIs | Varies | Inhibit RT with varying resistance |

This table illustrates that while (-)-carbovir exhibits comparable potency to established treatments like AZT, its unique mechanism and lack of significant cross-resistance make it a compelling candidate for further development.

In Vitro Studies

Research conducted on human peripheral blood lymphocyte cultures indicated that (-)-carbovir's intracellular metabolism leads to the formation of its active triphosphate form. The study highlighted that while the di- and triphosphates of other carbocyclic nucleosides were not detected, CBV-TP was present and active against HIV-1 .

Clinical Implications

Clinical evaluations have suggested that (-)-carbovir has excellent oral bioavailability and CNS penetration capabilities similar to AZT. Its pharmacokinetic profile indicates potential advantages in therapeutic settings for HIV-infected patients .

Resistance Profiles

Studies have shown minimal cross-resistance between (-)-carbovir and other nucleoside reverse transcriptase inhibitors (NRTIs). This suggests that it may be effective in patients who have developed resistance to first-line therapies .

属性

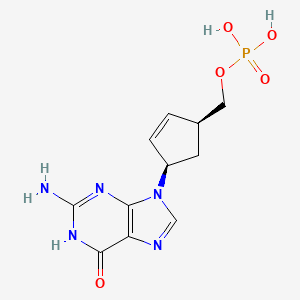

IUPAC Name |

[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDRNVIJFVCXOM-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122323 | |

| Record name | 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129895-88-1 | |

| Record name | 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129895-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbovir 5'-monophosphate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129895881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOVIR 5'-MONOPHOSPHATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC793401S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。